molecular formula C20H24ClNO B607076 Dexnafenodone Hydrochloride CAS No. 94096-42-1

Dexnafenodone Hydrochloride

Cat. No.: B607076
CAS No.: 94096-42-1
M. Wt: 329.868
InChI Key: IFLAOONIDYUCJU-BDQAORGHSA-N
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Description

Dexnafenodone Hydrochloride (CAS: 94096-42-1), also known as LU-43706, is a dual-acting compound that combines α-adrenergic receptor antagonism and serotonin reuptake inhibition.

Properties

CAS No.

94096-42-1

Molecular Formula

C20H24ClNO

Molecular Weight

329.868

IUPAC Name

(S)-2-(2-(dimethylamino)ethyl)-2-phenyl-3,4-dihydronaphthalen-1(2H)-one hydrochloride

InChI

InChI=1S/C20H23NO.ClH/c1-21(2)15-14-20(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19(20)22;/h3-11H,12-15H2,1-2H3;1H/t20-;/m0./s1

InChI Key

IFLAOONIDYUCJU-BDQAORGHSA-N

SMILES

O=C1[C@](C2=CC=CC=C2)(CCN(C)C)CCC3=C1C=CC=C3.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dexnafenodone Hydrochloride;  Dexnafenodone HCl;  LU-43706;  LU 43706;  LU43706

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Fexofenadine hydrochloride reacts with alkaline potassium permanganate (KMnO₄) under controlled conditions, forming a bluish-green manganate ion (MnO42\text{MnO}_4^{2-}) detectable at 610 nm. This reaction forms the basis of a kinetic spectrophotometric method for quantitative analysis .

Key Parameters:

ParameterValue/DescriptionReference
Reaction mediumAlkaline (pH ~10–12)
Oxidizing agentKMnO₄
ProductManganate ion (λmax=610\lambda_{\text{max}}=610\,nm)
Detection limit0.055 µg mL⁻¹
Linearity range2.5–50.0 µg mL⁻¹

This method is validated for pharmaceutical formulations, achieving recovery rates of 99.98–101.96% .

Metabolic Stability:

PropertyValueReference
Hepatic metabolism≤5%
Primary eliminationFeces (80%), urine (11%)
Half-life11–15 hours

Acid-Base Behavior and Solubility

As a hydrochloride salt, fexofenadine exhibits pH-dependent solubility:

  • Solubility in water : 0.00266 mg/mL (predicted) .
  • Protein binding : 60–70% (albumin and α₁-acid glycoprotein) .

Reactivity in acidic/basic media:

  • Carboxylic acid group : May undergo esterification or decarboxylation under extreme conditions.
  • Piperidine ring : Susceptible to protonation in acidic environments, affecting bioavailability .

Stability and Degradation

Fexofenadine hydrochloride is stable under standard storage conditions but degrades under:

  • Oxidative stress : Forms manganate complexes (as in Section 1) .
  • Photolytic conditions : Potential for hydroxyl group oxidation (inferred from structural analogs).

No significant degradation is observed in validated HPLC methods under thermal stress .

Analytical Characterization Methods

Multiple techniques validate fexofenadine’s reactivity and stability:

Table: Analytical Methods for Reaction Monitoring

MethodApplicationConditions/FindingsReference
Kinetic spectrophotometryOxidation with KMnO₄λ = 610 nm, fixed-time (15 min)
RP-HPLCQuantification in serum/tabletsLOD: 0.055 µg mL⁻¹, linearity R² >0.99
LC-MS/MSMetabolic profilingDetects methyl ester and MDL 4829

Comparison with Similar Compounds

Chemical Properties :

  • Molecular Formula: C₂₀H₂₄ClNO
  • Molecular Weight : 329.868 g/mol
  • Appearance : Solid powder with >98% purity
  • Storage : Stable under dry, dark conditions at 0–4°C for short-term storage .

Pharmacological Profile :

  • Targets : α-adrenergic receptors (antagonist) and serotonin transporter (SERT, inhibitor).
  • Mechanism : By blocking adrenergic receptors, it reduces sympathetic overactivity, while serotonin reuptake inhibition enhances synaptic serotonin levels, addressing depressive symptoms synergistically .

Comparison with Similar Compounds

Below is a systematic comparison of Dexnafenodone Hydrochloride with structurally or functionally related hydrochloride-based compounds, focusing on chemical properties, pharmacological targets, therapeutic applications, and stability.

Chemical Structure and Functional Groups

Compound Core Structure Key Functional Groups Molecular Weight (g/mol)
Dexnafenodone HCl Naphthalenone derivative Dimethylaminoethyl, phenyl, ketone 329.87
Tapentadol HCl Benzenemethanol derivative Phenolic hydroxyl, tertiary amine 321.82
Raloxifene HCl Benzothiophene derivative Ethoxy phenyl, carbonyl, piperidine 510.05
Fexofenadine HCl Piperidine-carboxylic acid derivative Carboxylic acid, diphenylmethyl, hydroxyl 538.13



Key Observations :

  • Dexnafenodone’s naphthalenone scaffold distinguishes it from the benzothiophene (Raloxifene) or benzenemethanol (Tapentadol) backbones of others.
  • The dimethylaminoethyl group in Dexnafenodone enables dual receptor interactions, unlike single-target antihistamines like Fexofenadine .

Pharmacological Targets and Mechanisms

Compound Primary Targets Mechanism of Action Therapeutic Use
Dexnafenodone HCl α-adrenergic receptors, SERT Dual antagonism/inhibition Major depressive disorder
Tapentadol HCl μ-opioid receptor, norepinephrine transporter Dual opioid/NRI activity Chronic pain
Raloxifene HCl Estrogen receptor Selective estrogen receptor modulator Osteoporosis, breast cancer
Diphenhydramine HCl Histamine H₁ receptor H₁ receptor inverse agonism Allergies, insomnia

Key Observations :

  • Dexnafenodone’s dual adrenergic-serotonergic action contrasts with Tapentadol’s opioid-NRI combination, highlighting divergent applications (MDD vs. pain management).
  • Unlike Raloxifene’s estrogenic activity or Diphenhydramine’s antihistamine effects, Dexnafenodone lacks hormonal or sedative properties .

Pharmacokinetic and Stability Profiles

Compound Solubility Stability Under Stress Analytical Methods Validated
Dexnafenodone HCl Low aqueous solubility Stable at 0–4°C; degrades under UV light Not explicitly reported
Fexofenadine HCl High in acidic media Stable in dissolution tests (pH 1.2–6.8) HPLC for dissolution profiling
Raloxifene HCl pH-dependent Sensitive to oxidation; requires antioxidants Stability-indicating HPLC

Key Observations :

  • Dexnafenodone’s stability in transport (weeks at ambient temperature) surpasses Fexofenadine’s pH-dependent dissolution requirements .
  • Raloxifene’s oxidative instability contrasts with Dexnafenodone’s robustness under dry storage .

Research and Clinical Findings

  • Tapentadol HCl: Clinical trials show 50% pain reduction in osteoarthritis patients, but with opioid-related side effects (e.g., nausea) absent in Dexnafenodone .
  • Fexofenadine HCl: Widely used for allergies due to non-sedating properties, but lacks central nervous system penetration, unlike Dexnafenodone .

Q & A

Q. How can researchers align this compound studies with OECD/ICH guidelines for preclinical safety?

  • Framework :
  • Conduct AMES tests for genotoxicity and acute toxicity studies in rodent models (LD₅₀ determination).
  • Submit protocols to institutional ethics committees for approval before initiating in vivo work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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